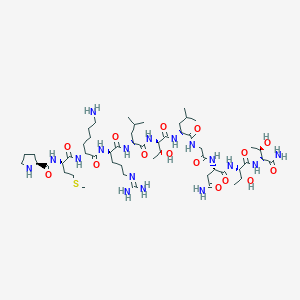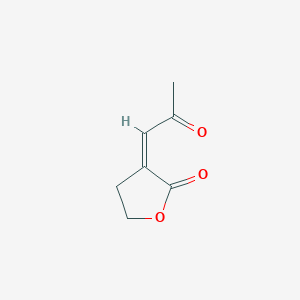
(3Z)-3-(2-oxopropylidene)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(2-oxopropylidene)oxolan-2-one, commonly known as Levulinic acid, is a naturally occurring organic compound. It is widely used in various industries, including pharmaceuticals, agriculture, and food processing. Levulinic acid has gained significant attention due to its unique chemical properties and potential applications in different fields.
Scientific Research Applications
Levulinic acid has been extensively studied for its potential applications in different fields. In the pharmaceutical industry, it is used as a starting material for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents. Levulinic acid also exhibits antimicrobial properties and can be used as a preservative in food processing.
Mechanism Of Action
Levulinic acid acts as a weak acid and undergoes ionization in aqueous solutions. It can form hydrogen bonds with various functional groups, including hydroxyl, carboxyl, and amino groups. The mechanism of action of Levulinic acid is not well understood, but it is believed to act as an inhibitor of various enzymes, including proteases and phospholipases.
Biochemical And Physiological Effects
Levulinic acid exhibits various biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals in vitro. Levulinic acid also exhibits anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, Levulinic acid can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses.
Advantages And Limitations For Lab Experiments
Levulinic acid has several advantages in laboratory experiments. It is readily available and can be synthesized through various methods. Levulinic acid is also stable under normal laboratory conditions and can be stored for extended periods. However, Levulinic acid has some limitations, including its low solubility in water and its tendency to form complexes with various metal ions.
Future Directions
There are several future directions for the research on Levulinic acid. One potential area of research is the development of new synthetic methods for the production of Levulinic acid. Another area of research is the investigation of the potential applications of Levulinic acid in the field of renewable energy. Levulinic acid can be used as a platform chemical for the production of various biofuels, including bioethanol and biodiesel. Additionally, the investigation of the mechanism of action of Levulinic acid and its potential therapeutic applications in the treatment of various diseases is an area of ongoing research.
Synthesis Methods
Levulinic acid can be synthesized through various methods, including acid-catalyzed hydrolysis of hexoses, dehydration of fructose, and oxidation of levulinate esters. The most common method for the production of Levulinic acid is the acid-catalyzed hydrolysis of hexoses, which involves the use of mineral acids such as sulfuric acid or hydrochloric acid.
properties
CAS RN |
139915-22-3 |
|---|---|
Product Name |
(3Z)-3-(2-oxopropylidene)oxolan-2-one |
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(3Z)-3-(2-oxopropylidene)oxolan-2-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)4-6-2-3-10-7(6)9/h4H,2-3H2,1H3/b6-4- |
InChI Key |
CXGLOIFHYPUVGP-XQRVVYSFSA-N |
Isomeric SMILES |
CC(=O)/C=C\1/CCOC1=O |
SMILES |
CC(=O)C=C1CCOC1=O |
Canonical SMILES |
CC(=O)C=C1CCOC1=O |
synonyms |
2-Propanone, 1-(dihydro-2-oxo-3(2H)-furanylidene)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



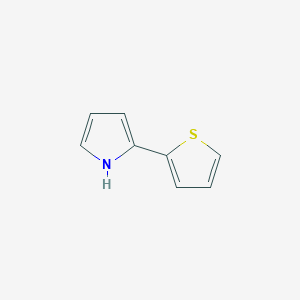
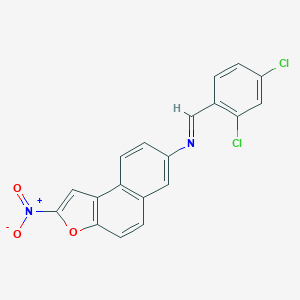
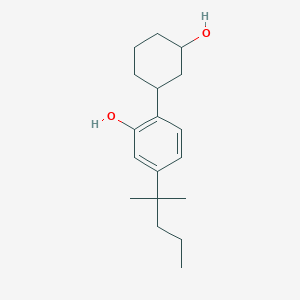
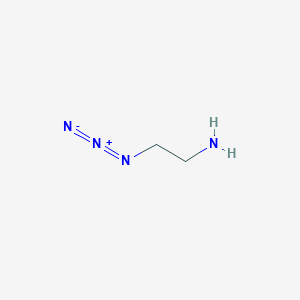
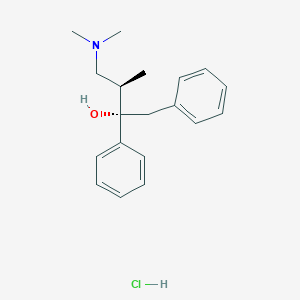

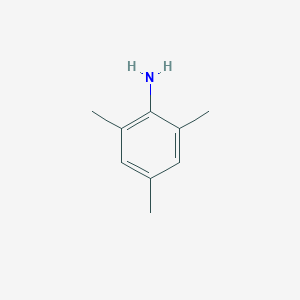
![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)
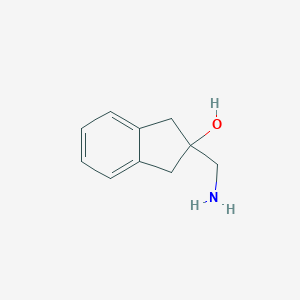
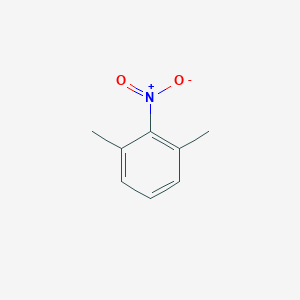
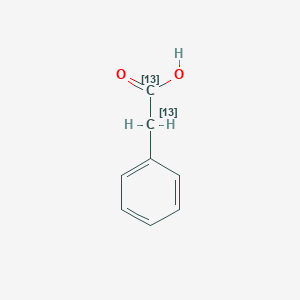
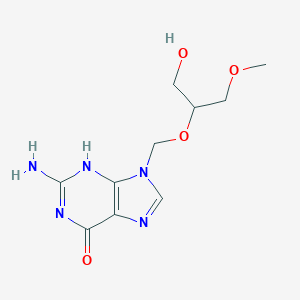
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
